Tantalum sulfide (TaS2), categorized as a two-dimensional (2D) material, possesses distinct structural, mechanical, and physical characteristics that make it intriguing for applications in nano-electromechanical systems. []
TaS2 consists of layers bound by van der Waals forces. This weak interlayer bonding enables exfoliation into single or few-layer structures crucial for strain engineering. []
Tantalum sulfide can be synthesized through several methods:
Tantalum sulfide exhibits a layered structure characterized by:
Tantalum sulfide participates in various chemical reactions:
The mechanism underlying the properties of tantalum sulfide involves:
Tantalum sulfide has garnered significant attention for various scientific applications:
Chemical Vapor Deposition (CVD) enables precise control over phase selection and self-intercalation in TaS₂ films. Recent advances demonstrate temperature-driven CVD growth of H-phase (hexagonal) and T-phase (trigonal) polymorphs, with self-intercalated Ta atoms (Ta₁₊ₓS₂) occupying octahedral vacancies within van der Waals gaps. Intercalation concentrations can be systematically tuned from 10% to 58% by adjusting substrate temperature and precursor flux ratios [7]. This atomic-level engineering disrupts centrosymmetry, activating second-harmonic generation (SHG) responses in otherwise SHG-silent centrosymmetric T-phase TaS₂—critical for nonlinear photonics [7].
Table 1: CVD Growth Parameters for TaS₂ Polymorphs
Phase | Growth Temp. (°C) | Intercalation Range (x in Ta₁₊ₓS₂) | Key Properties |
---|---|---|---|
2H-Hexagonal | 650–750 | 0.10–0.25 | Metallic conductivity, layer-dependent superconductivity |
1T-Trigonal | 750–850 | 0.30–0.58 | Non-centrosymmetric, thickness-independent SHG |
3R-Rhombohedral | 700–800 | Not reported | Rare phase, mixed electronic properties |
Large-area 2H-TaS₂ films exhibit layer-dependent superconductivity, with transition temperatures (T_c) rising from 0.5 K (bulk) to 2.2 K in few-layer flakes due to enhanced electronic correlations [3]. Phase purity is confirmed via annular dark-field scanning transmission electron microscopy (ADF-STEM), revealing Star-of-David charge order in 1T-TaS₂ and defect-free basal planes in 2H-TaS₂ [7] [10].
Liquid-phase exfoliation (LPE) efficiently produces defect-minimized TaS₂ nanosheets through mechanical delamination in optimized solvents. High-shear mixing and wet ball milling are scalable alternatives to sonication, mitigating lattice damage while achieving lateral sizes of 1–2 µm and thicknesses of ≈100 nm . The exfoliation mechanism involves solvent insertion into van der Waals gaps, followed by shear-force-induced layer separation. Surface energy matching is critical: solvents like N-methylpyrrolidone (NMP) (surface tension ≈40 mJ/m²) or aqueous surfactant solutions (e.g., sodium cholate) stabilize dispersions by reducing interfacial energy [1] [9].
Table 2: LPE Techniques for TaS₂ Nanosheets
Method | Conditions | Nanosheet Dimensions | Yield | Applications |
---|---|---|---|---|
Sonication | NMP, 30–100 W, 1–10 h | 50 nm–1 µm, 1–5 layers | Low | Lab-scale optoelectronics |
High-shear mixing | Water/surfactant, 10,000 rpm, 1 h | 1–2 µm, 5–10 layers | High | Battery anodes, composites |
Wet ball milling | Ethanol, 500 rpm, 6 h | 100 nm thick, 1–2 µm lateral | Medium | Lithium-ion battery anodes |
Ball-milled 2H-TaS₂ nanosheets demonstrate exceptional lithium storage (234.6 mAh g⁻¹ after 500 cycles at 1 A g⁻¹) due to shortened ion diffusion paths and retained metallic conductivity . Centrifugal fractionation post-exfoliation enables size selection, with sedimentation rates isolating monolayers from multilayers [9].
Intercalation modulates TaS₂’s electronic structure by inserting ions or self-atoms between layers. Three primary polymorphs exist:
Self-intercalation (e.g., Ta₁₊ₓS₂) introduces metallic Ta atoms into van der Waals gaps, collapsing Mott insulation and inducing persistent metallicity. This arises from Kondo lattice formation below 11 K, where localized electrons delocalize into a shared Fermi surface with metallic substrates [8]. Lithium intercalation in 2H-TaS₂ triggers reversible 2H→1T phase transitions during de-lithiation, expanding interlayer spacing from 6.0 Å to 6.4 Å and boosting conductivity for battery anodes .
Optical or electrical pulses can switch 1T-TaS₂ between insulating and metastable metallic states—a mechanism leveraged in charge-configuration memory (CCM) devices. X-ray diffraction reveals this transition involves collapsing interlayer orbital dimers, disrupting the Star-of-David bilayer stacking (t₀) responsible for Mott behavior [10].
Surface engineering via molecular modifiers enhances TaS₂’s environmental stability and interfacial properties. Self-assembled monolayers (SAMs) of fluorinated silanes (e.g., 1H,1H,2H,2H-perfluorooctyltriethoxysilane, F8SAM) impart hydrophobicity, increasing water contact angles from 20° (bare) to 105° (modified). This reduces moisture-induced degradation and suppresses exciton quenching in optoelectronic devices [4] [9].
Functionalization mechanisms involve:
Table 3: Surface Modifiers and Their Effects on TaS₂
Modifier | Function | Key Outcome |
---|---|---|
F8SAM | Fluorinated silane SAM | Contact angle ↑ 105°, hole injection ↑ |
PVP | Non-ionic polymer | Aqueous dispersion stability >6 months |
Sodium dodecyl sulfate | Anionic surfactant | Prevents aggregation in polar solvents |
Biocompatible coatings like polyethylene glycol (PEG) further enable biomedical applications by reducing cytotoxicity and improving colloidal stability in physiological environments [9].
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